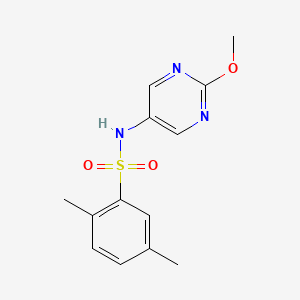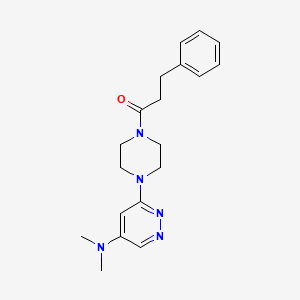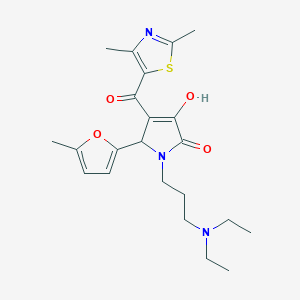![molecular formula C17H18FNO2S B2785004 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide CAS No. 2320681-67-0](/img/structure/B2785004.png)
2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a useful research compound. Its molecular formula is C17H18FNO2S and its molecular weight is 319.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Chemical Reactivity
Research involving thiophene derivatives, similar in structure to the compound of interest, has explored their utility in synthesizing various heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized from related precursors and reacted with nitrogen nucleophiles to yield a variety of heterocyclic derivatives, indicating the potential of such compounds in medicinal chemistry and organic synthesis (Mohareb et al., 2004).
Fluorinated Heterocycles in Medicinal Chemistry
The introduction of fluorine atoms into heterocyclic compounds is a common strategy to enhance their biological activity. Research on fluorinated pyrazoles, which share some structural similarities with the compound , demonstrates the importance of such modifications. These compounds serve as building blocks in medicinal chemistry due to their potential for further functionalization, showcasing the relevance of fluorinated derivatives in drug development and synthesis (Surmont et al., 2011).
Carbon−Sulfur Bond Formation
The development of methods for carbon−sulfur bond formation is crucial in pharmaceutical synthesis. A study explored palladium-catalyzed carbon−sulfur bond formation under modified conditions, applied to the synthesis of complex molecules. This research underscores the significance of such chemical reactions in the efficient synthesis of therapeutically relevant compounds (Norris & Leeman, 2008).
Photophysical Properties and Applications
Benzamide derivatives, particularly those substituted with fluorine, have been studied for their photophysical properties. Such research aims at developing new materials for biological and organic applications, where strong luminescence is desired. The synthesis and study of benzamides with various substituents lead to novel fluorophores, highlighting the role of fluorine-substituted benzamides in materials science (Yamaji et al., 2017).
Antipathogenic Activity
Thiourea derivatives of benzamides have demonstrated significant antipathogenic activity, particularly against strains known for biofilm formation. Such studies suggest the potential of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties, relevant for addressing challenges in treating bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
2-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYAUGJSCGXFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B2784921.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784922.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2784923.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2784928.png)


![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride](/img/structure/B2784934.png)

![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)




